N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide
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Description
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide is 312.12561169 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds like pyrazines and pyrroles play a crucial role in the pharmaceutical and agrochemical industries due to their high biological activities. Pyrazines, for instance, are used in pharmaceutical intermediates, with 2-methylpyrazine serving as a raw material for anti-tuberculosis drugs such as pyrazinamide (Higasio & Shoji, 2001).
Synthesis and Applications in Organic Chemistry
The synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles has been reported. This method, which involves different catalysts and reaction conditions, results in compounds like 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates, demonstrating the versatility of these heterocyclic compounds in organic synthesis (Rostovskii et al., 2017).
Catalytic Applications in Chemical Synthesis
Compounds such as N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have been used as efficient and homogeneous catalysts for synthesizing various heterocyclic derivatives, including pyrazines. This catalytic approach is significant for its high yields, short reaction times, and compliance with green chemistry principles (Khazaei et al., 2015).
Antimicrobial Activities of Heterocyclic Compounds
Studies have shown the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, indicating potential use as antimicrobial agents. These synthesized compounds, including pyrazines, have shown promising results in vitro antibacterial and antifungal activities, highlighting their potential applications in medical research (Darwish et al., 2014).
Photoinduced Catalyst-Free Cyclization
A study demonstrated the N-radical-initiated cyclization involving sulfonylation of unactivated alkenes through the insertion of sulfur dioxide under photoinduced, catalyst-free conditions. This process resulted in the formation of sulfonated 3,4-dihydro-2H-pyrroles, showing the potential of such methods in the synthesis of complex heterocyclic compounds (Mao et al., 2017).
Properties
IUPAC Name |
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-9(2)10-7-17(21(3,19)20)8-12(10)16-13(18)11-6-14-4-5-15-11/h4-6,9-10,12H,7-8H2,1-3H3,(H,16,18)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTALXUMPLLNEM-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2=NC=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=NC=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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